molecular formula C20H14ClN3OS B2530266 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895015-00-6

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2530266
CAS RN: 895015-00-6
M. Wt: 379.86
InChI Key: ONKFTCVWRFKLOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme across the provided studies. In the first paper, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives is achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives are then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, the second paper discusses the synthesis of antipyrine derivatives, specifically 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, which are characterized spectroscopically . The third paper focuses on a pyrazoline derivative, synthesized and studied using the DFT method . The fifth paper describes the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes .

Molecular Structure Analysis

X-ray single-crystal diffraction is used in the first paper to determine the crystal structures of the synthesized benzamide derivatives and their copper(II) complexes, providing detailed information on atom positions, bond lengths, angles, and dihedral angles . The second paper also utilizes X-ray structure characterization to analyze the solid-state structures of antipyrine derivatives . The seventh paper presents the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the orientation differences between the pyridine and benzene rings in the molecules .

Chemical Reactions Analysis

The first paper details the oxidation and cyclization reactions that lead to the formation of the thiadiazolo[2,3-a]pyridine derivatives and their copper(II) complexes . The fifth paper involves a condensation reaction between 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole .

Physical and Chemical Properties Analysis

The cytotoxic activity of the synthesized compounds is evaluated in the first paper, with significant cytotoxicity observed for the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their complexes against various human cancer cell lines . The second paper's compounds exhibit hydrogen bonding and π-interactions, which are energetically relevant and contribute to the stabilization of the molecular assemblies . The third paper uses DFT calculations to study the electronic, NMR, vibrational, and structural properties of the pyrazoline derivative . The antibacterial activities of the synthesized compounds are assessed in the fifth paper, showing higher activity against certain microorganisms compared to standard antibiotics . The sixth paper explores the luminescent properties of naphthalimide derivatives and their aggregation-enhanced emission in different solvents .

Scientific Research Applications

VEGFR-2 Kinase Inhibition

Research on analogs of the compound has identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, highlighting their significance in cancer treatment. For instance, substituted benzamides demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Cytotoxic Activity

Studies on benzamide derivatives and their copper(II) complexes have shown significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents. The structural and cytotoxic evaluations provide insights into the development of new therapeutic agents (Adhami et al., 2014).

Chemical Synthesis and Crystal Structure

Research on the synthesis, crystal structure, and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives contributes to the understanding of their molecular properties and potential applications in material science and pharmaceutical chemistry (Artheswari et al., 2019).

Antimicrobial Activity

The synthesis and evaluation of benzothiophene derivatives for antimicrobial activity highlight the broader applicability of this chemical scaffold in developing new antimicrobial agents. This research avenue explores the behavior of these compounds against different microbial strains, providing a foundation for future antibiotic development (Naganagowda & Petsom, 2011).

Sensor Applications

The application of benzamide derivatives in constructing selective sensing materials for chromium ion detection demonstrates the compound's utility beyond pharmaceuticals, venturing into environmental monitoring and analytical chemistry (Hajiaghababaei et al., 2016).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-9-4-10-17-18(16)23-20(26-17)24(13-14-6-5-11-22-12-14)19(25)15-7-2-1-3-8-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKFTCVWRFKLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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